Ammonium-15N nitrate

Catalog No.
S3356553
CAS No.
31432-48-1
M.F
H4N2O3
M. Wt
81.037 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium-15N nitrate

CAS Number

31432-48-1

Product Name

Ammonium-15N nitrate

IUPAC Name

azane;nitric acid

Molecular Formula

H4N2O3

Molecular Weight

81.037 g/mol

InChI

InChI=1S/HNO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3/i;1+1

InChI Key

PRORZGWHZXZQMV-IEOVAKBOSA-N

SMILES

N.[N+](=O)(O)[O-]

Canonical SMILES

N.[N+](=O)(O)[O-]

Isomeric SMILES

[15NH3].[N+](=O)(O)[O-]

Tracing Nitrogen Transformations in Ecosystems

One of the primary applications of Ammonium-15N nitrate lies in ecological research. Scientists use it to track the movement and transformation of nitrogen within terrestrial and aquatic ecosystems. By incorporating this enriched isotope into specific components of the nitrogen cycle, researchers can follow its fate through various processes, such as:

  • Nitrogen fixation: The conversion of atmospheric nitrogen (N2) into forms usable by plants and microbes
  • Nitrification: The transformation of ammonium (NH4+) into nitrate (NO3-) by specific bacteria
  • Denitrification: The reduction of nitrate (NO3-) back to atmospheric nitrogen (N2) by denitrifying bacteria
  • Plant and microbial uptake: Studying how plants and microbes utilize different nitrogen sources

Investigating Nitrogen Sources in Various Systems

Ammonium-15N nitrate also finds application in agricultural research. Scientists can utilize it to determine the source of nitrogen used by crops, particularly when multiple sources are present. This includes:

  • Mineral fertilizers: Assessing the uptake of applied fertilizers by plants compared to other sources like soil organic matter
  • Manure and compost: Evaluating the effectiveness of organic amendments in supplying nitrogen to crops
  • Biological nitrogen fixation: Quantifying the contribution of nitrogen-fixing bacteria to plant nutrition

This information helps farmers optimize fertilizer application strategies, improve nutrient management practices, and ultimately enhance crop productivity and sustainability.

Studying Nitrogen Transformations in Specific Organisms

Beyond ecological and agricultural applications, Ammonium-15N nitrate can be employed in microbial physiology research. Scientists can use it to:

  • Investigate metabolic pathways: Tracing the incorporation and transformation of nitrogen within specific microbes to understand their metabolism and nutrient utilization
  • Evaluate the efficiency of nitrogen fixation: Quantifying the amount of nitrogen fixed by specific bacteria or diazotrophs

Ammonium-15N nitrate is a stable isotope-labeled form of ammonium nitrate, which is a widely used chemical compound with the formula NH4NO3\text{NH}_4\text{NO}_3. This compound consists of ammonium ions (NH4+\text{NH}_4^+) and nitrate ions (NO3\text{NO}_3^-). The incorporation of the nitrogen-15 isotope (denoted as 15N) allows for precise tracking in various chemical and biological processes, making it invaluable in research settings, particularly in studies related to the nitrogen cycle.

  • Decomposition: Upon heating, ammonium nitrate decomposes into nitrous oxide and water at lower temperatures:
    NH4NO3N2O+2H2O\text{NH}_4\text{NO}_3\rightarrow \text{N}_2\text{O}+2\text{H}_2\text{O}
    At higher temperatures, it can decompose into nitrogen gas and oxygen:
    2NH4NO32N2+O2+4H2O2\text{NH}_4\text{NO}_3\rightarrow 2\text{N}_2+O_2+4\text{H}_2\text{O}
    Both reactions are exothermic and can lead to explosive conditions under certain circumstances .
  • Nitrogen Cycle Interactions: In biological systems, ammonium-15N nitrate can be utilized by plants and microorganisms, undergoing transformations such as nitrification and denitrification. This allows for studies on nitrogen uptake and cycling in ecosystems .

Ammonium-15N nitrate serves as a nitrogen source for various organisms, including plants, bacteria, and fungi. Its unique isotopic label allows researchers to trace its incorporation into biological molecules. For instance:

  • Plant Uptake: Plants absorb ammonium and nitrate from the soil, utilizing them for amino acid synthesis and other metabolic processes.
  • Microbial Processes: Soil microorganisms can convert ammonium to nitrite and then to nitrate through nitrification, or they may denitrify nitrate back to nitrogen gas, influencing soil fertility and greenhouse gas emissions .

The synthesis of ammonium-15N nitrate typically involves the following steps:

  • Production of Ammonia: Ammonia is generated via the Haber process from nitrogen and hydrogen gases.
  • Oxidation to Nitric Acid: The ammonia is oxidized to form nitric acid using the Ostwald process.
  • Neutralization: An acid-base reaction between ammonia (or ammonium) and nitric acid produces ammonium nitrate:
    NH3+HNO3NH4NO3\text{NH}_3+\text{HNO}_3\rightarrow \text{NH}_4\text{NO}_3
  • Isotope Enrichment: The nitrogen source can be enriched with the stable isotope 15N during synthesis to produce ammonium-15N nitrate .

Ammonium-15N nitrate has diverse applications:

  • Agricultural Research: It is extensively used in studies examining nitrogen uptake by crops, helping optimize fertilizer use and minimize environmental impacts.
  • Environmental Studies: Researchers utilize it to investigate nitrogen cycling in ecosystems, assessing how different practices affect soil health and greenhouse gas emissions.
  • Biochemical Studies: In laboratory settings, it aids in tracing nitrogen pathways in metabolic processes .

Studies involving ammonium-15N nitrate often focus on its interactions within various biological systems:

  • Nitrogen Transformation Studies: Researchers track the fate of labeled nitrogen in soil to understand microbial dynamics and nutrient cycling.
  • Impact on Plant Growth: Experiments assess how different forms of nitrogen affect plant health, yield, and nutrient uptake efficiency .

Ammonium-15N nitrate shares similarities with several other nitrogen-containing compounds. Below is a comparison highlighting its unique characteristics:

CompoundFormulaNitrogen SourceUnique Features
Ammonium NitrateNH4NO3\text{NH}_4\text{NO}_3Ammonia + Nitric AcidWidely used as fertilizer; potential explosive risks
UreaCO(NH2)2\text{CO}(NH_2)_2AmmoniaLess soluble; slower release of nitrogen
Calcium NitrateCa NO3)2\text{Ca NO}_3)_2Ammonia + Nitric AcidContains calcium; less explosive
Ammonium Sulfate(NH4)2SO4(\text{NH}_4)_2\text{SO}_4Ammonia + Sulfuric AcidProvides sulfur; less soluble than ammonium nitrate

Ammonium-15N nitrate's distinct feature lies in its isotopic labeling with 15N, allowing for advanced tracking in ecological and biochemical studies that other compounds do not provide .

15N-Labeled Fertilizer Recovery Rates in Different Irrigation Systems

Modern irrigation strategies significantly influence nitrogen recovery efficiencies, as demonstrated through ammonium-15N nitrate tracer studies. In drip-irrigated greenhouse vegetable systems, improved management combining soil moisture sensors and crop demand modeling achieved 77–82% 15N recovery rates in sweet pepper (Capsicum annuum) and muskmelon (Cucumis melo), compared to 58–71% under conventional practices [1]. The enhanced performance stems from frequent, low-volume applications that synchronize water and nutrient delivery with root uptake patterns.

Contrastingly, furrow irrigation systems exhibit substantially lower 15N recoveries due to vertical leaching and lateral runoff. A four-year evaluation of commercial fields showed ammonium-N concentrations at field tails measured only 15–40% of head values during fertigation events, with 20–35% total N losses attributed to volatilization and uneven distribution [6]. Table 1 compares recovery efficiencies across irrigation modalities:

Irrigation SystemCrop15N Recovery (%)Key Determinants
Drip fertigation (optimized)Sweet pepper82 ± 3.1Daily irrigation, split N applications [1]
Furrow (continuous injection)Potato40 ± 2.8Ammonia volatilization, lateral flow [4] [6]
Alternate partial root-zoneTomato68 ± 4.2Hydraulic redistribution, root plasticity [5]

Subsurface drip systems further minimize losses by maintaining 65–85% of applied 15N in the root zone, whereas flood irrigation leaves only 45–60% plant-available due to preferential flow paths in sandy soils [3] [4].

Rhizosphere-Specific Ammonium-15N Assimilation Pathways

The rhizosphere serves as the primary site for ammonium-15N nitrate processing, governed by enzymatic and microbial interactions. In maize (Zea mays), molybdenum supply increased nitrate reductase activity by 140%, elevating 15N-nitrate uptake efficiency from 49% to 64% under controlled conditions [7]. This metalloenzyme catalyzes the rate-limiting step in nitrate assimilation:

$$
\text{NO}3^- + \text{NADH} + \text{H}^+ \xrightarrow{\text{Nitrate reductase}} \text{NO}2^- + \text{NAD}^+ + \text{H}_2\text{O}
$$
[7]

Root exudates differentially regulate ammonium vs. nitrate transporters. Tomato (Solanum lycopersicum) roots exposed to alternate partial root-zone irrigation upregulated LeAMT1.1 ammonium transporters by 2.3-fold, while downregulating LeNRT2.1 nitrate transporters in dry soil compartments [5]. This plasticity enables plants to capitalize on localized nutrient patches, with 15N tracing revealing 58% of absorbed ammonium-N gets incorporated into amino acids within 48 hours [7].

Microbial nitrification competes with plant uptake, particularly in alkaline soils. A lettuce (Lactuca sativa) trial showed 15N-nitrate constituted 72% of soil inorganic N after 14 days, compared to 28% as ammonium-N, despite equal initial application [3]. This rapid conversion underscores the importance of timing fertilizer applications to coincide with crop demand peaks.

Long-Term Fate of Fertilizer-Derived 15N in Agroecosystems

Residual 15N exhibits complex dynamics across growing seasons. In a two-year lettuce rotation, only 2.1–4.8% of initial 15N was recovered in subsequent crops, while 78–84% persisted in soil profiles, predominantly as nitrate (65–72%) and immobilized organic N (23–28%) [3]. Table 2 quantifies post-harvest 15N distribution:

Pool15N Allocation (%)Vertical Distribution (0–80 cm)
Mineral N (NO3- + NH4+)65.2 ± 5.172% in upper 40 cm, 28% in 40–80 cm [3]
Microbial biomass12.8 ± 1.9Correlated with soil organic carbon (r=0.81) [3]
Leached losses10.9–20.0Higher in sandy soils (35% vs. 18% loam) [4] [6]

Organic matter composition mediates long-term sequestration. Humic acids retained 18–23% of residual 15N through covalent bonding with quinone groups, while fulvic acids showed negligible retention [3]. Over winter fallow periods, 15N mineralization rates followed first-order kinetics with half-lives of 120–180 days, releasing 0.8–1.2 kg N ha⁻¹ day⁻¹ during subsequent tillage [4].

Differential Assimilation of 15NH4+ versus 15NO3- in Soil Biomass

The differential uptake and assimilation of nitrogen forms by soil microorganisms represents a fundamental aspect of biogeochemical cycling. Research utilizing ammonium-15N nitrate isotope tracers has revealed distinct patterns in how soil microbial communities process these nitrogen sources, providing critical insights into ecosystem nitrogen dynamics [1] [2] [3].

Microbial preference for specific nitrogen forms varies significantly based on energetic requirements. Ammonium represents the preferred anabolic source of inorganic nitrogen for soil microorganisms, as both nitrate uptake and reduction to ammonium for incorporation into cellular material require substantially more energy and carbon resources [4]. Studies employing 15N-labeled substrates demonstrate that maximum incorporation of 15NH4+ can reach 12.9% of applied nitrogen, or 11.7% of retained nitrogen, in soil microbial biomass [4]. In contrast, 15NO3- incorporation rates remain considerably lower, achieving only 1.7% of applied nitrogen or 1.6% of retained nitrogen under similar experimental conditions [4].

The assimilation efficiency varies markedly between soil types. Grassland soils with histories of organic matter amendment demonstrate enhanced ammonium uptake capacity compared to systems receiving primarily mineral fertilization [4]. Research examining two distinct grassland soils revealed that the soil with higher organic carbon content and extended cattle slurry application history exhibited significantly greater 15NH4+ assimilation compared to soil with mineral fertilizer history [4]. This suggests that microbial community structure and activity levels substantially influence nitrogen form preferences.

Temporal dynamics of nitrogen assimilation exhibit characteristic patterns dependent on substrate type. Ammonium incorporation into microbial biomass typically follows rapid initial uptake phases, with 15N enrichment detectable within hours of application [4]. Nitrate assimilation demonstrates more complex temporal patterns, often exhibiting initial negative enrichment values before positive incorporation occurs [4]. This phenomenon likely results from competitive displacement of clay-fixed ammonium by potassium cations during nitrate addition, leading to temporary release of 15N-depleted ammonium that is preferentially assimilated [4].

Quantitative analysis of nitrogen transformation rates reveals substantial differences in gross mineralization and immobilization processes. Plant ammonium uptake rates can exceed microbial immobilization rates by several orders of magnitude, with documented ratios of 374:1 between plant uptake and microbial immobilization rates [5]. This competition for available ammonium emphasizes the critical role of temporal and spatial dynamics in determining nitrogen fate within soil ecosystems.

Environmental factors significantly influence differential nitrogen assimilation patterns. Temperature, moisture content, and carbon availability all modulate microbial preferences for nitrogen forms [6] [7]. Studies examining seasonal variations in microbial biomass nitrogen demonstrate that optimal temperature and moisture conditions promote enhanced nitrogen assimilation efficiency, while stress conditions alter competitive dynamics between ammonium and nitrate utilization pathways [6].

Amino Acid-Specific 15N Incorporation Patterns as Metabolic Proxies

Compound-specific amino acid 15N stable isotope probing has emerged as a powerful tool for understanding microbial nitrogen metabolism at the molecular level. This approach provides unprecedented insights into the biochemical pathways through which different nitrogen sources are processed and incorporated into soil organic nitrogen pools [4] [8] [9].

Glutamate functions as the primary gateway for nitrogen incorporation into soil microbial biomass. Research utilizing gas chromatography-combustion-isotope ratio mass spectrometry reveals that 15N-labeled ammonium is assimilated most rapidly and extensively into glutamate compared to other amino acids [4]. This pattern reflects the fundamental biochemistry of nitrogen assimilation, where glutamate serves as the central hub for amino acid biosynthesis through transamination reactions [10] [11].

The temporal dynamics of amino acid labeling provide critical insights into metabolic flux patterns. In treatments with 15NH4+ and 15N-urea, glutamate exhibits distinct early peak enrichment around 2 days, contrasting with the gradual two-phase rise observed in other amino acids [4]. This rapid enrichment reflects glutamate's role as the immediate product of ammonium assimilation via either glutamate dehydrogenase or the glutamine synthetase-glutamate synthase pathway [4] [12].

Nitrogen source specificity creates characteristic amino acid labeling signatures. Ammonium and urea treatments produce similar temporal trends in amino acid 15N incorporation, consistent with urea hydrolysis to ammonium before microbial assimilation [4]. Nitrate treatments demonstrate markedly different patterns, with alanine sometimes showing the highest 15N incorporation rather than glutamate, indicating alternative metabolic routing when energy-expensive nitrate reduction occurs [4].

The distribution of 15N among amino acids reflects both metabolic activity and pool turnover rates. Amino acids present in higher concentrations generally demonstrate larger percentages of retained 15N incorporation, suggesting maintenance of cellular amino acid concentration profiles [4]. However, deviations from proportional distribution reveal differential metabolic activities between amino acid pools and distinct biochemical routing of incorporated nitrogen [4].

Enzymatic specificity in amino acid biosynthesis creates isotopic fractionation patterns that serve as metabolic indicators. Research examining individual amino acid 15N enrichment demonstrates that branched-chain amino acids consistently exhibit 15N depletion relative to glutamate, indicating isotope discrimination during amino acid aminotransferase reactions [13]. These fractionation patterns provide diagnostic information about active metabolic pathways within soil microbial communities.

Methodological considerations in amino acid 15N analysis require careful attention to derivatization procedures and analytical protocols. Trimethylsilylation approaches offer advantages for metabolomics database compatibility while maintaining acceptable isotopic accuracy [13]. However, acid hydrolysis protocols, while releasing both free and protein-bound amino acids, result in deamination of asparagine to aspartate and glutamine to glutamate, requiring careful interpretation of results [4].

Mycorrhizal Transfer Mechanisms Revealed Through 15N Tracing

Mycorrhizal fungi serve as critical intermediaries in ecosystem nitrogen cycling, with 15N tracing studies revealing sophisticated mechanisms for nitrogen acquisition, transport, and transfer to host plants. These symbiotic networks demonstrate remarkable efficiency in nitrogen mobilization, with mycorrhizal fungi providing 61-86% of plant nitrogen in nitrogen-limited ecosystems [14] [15].

The molecular basis of mycorrhizal nitrogen transfer involves coordinated gene expression and metabolic regulation. Research utilizing 15N labeling in arbuscular mycorrhizal systems demonstrates that nitrogen uptake, translocation, and transfer trigger successive metabolic responses in extraradical mycelium, intraradical mycelium, and host plants [16]. The current model proposes arginine synthesis in extraradical mycelium and arginine transfer to intraradical mycelium, where breakdown releases nitrogen for host plant acquisition [16].

Temporal dynamics of mycorrhizal nitrogen transfer exhibit rapid kinetics detectable within hours of 15N application. Significant labeling in free amino acids becomes detectable within 4 hours after 15N addition to extraradical mycelium, with over half of arginine molecules labeled within 8 hours [16]. Arginine levels in colonized roots increase 3-fold within 8 hours, becoming the most abundant free amino acid and supporting the proposed transport model [16].

Isotopic discrimination during mycorrhizal nitrogen transfer provides insights into symbiotic regulation. Ectomycorrhizal fungi demonstrate preferential transfer of 14N to partner plants, resulting in relative 15N enrichment of fungal mycelium [17] [15]. This fractionation pattern, ranging from 8-10‰ during transfer from fungi to plants, enables quantitative estimates of nitrogen flux through mycorrhizal networks using natural abundance 15N approaches [15].

Mycorrhizal network nitrogen transfer demonstrates substantial interplant connectivity and resource sharing. Studies tracking 15N movement through common mycorrhizal networks reveal one-way transfers of 0.02-41% carbon and 0.04-80% nitrogen between donor and recipient plants [18]. These transfer rates vary significantly based on plant species, mycorrhizal type, and environmental conditions, with nitrogen-fixing plants typically serving as nitrogen donors to non-fixing partners [19].

Spatial and temporal gene expression patterns in mycorrhizal nitrogen metabolism provide mechanistic insights into transfer regulation. Nitrogen supply to extraradical mycelium triggers rapid upregulation of nitrogen uptake and assimilation genes within 2-8 hours, followed by enhanced expression of arginine breakdown genes in intraradical mycelium within 24 hours [16]. Host plant glutamine synthetase expression increases subsequently, indicating successful nitrogen transfer and assimilation [16].

Environmental factors modulate mycorrhizal nitrogen transfer efficiency through multiple pathways. Carbon availability regulates fungal nitrogen uptake capacity, while nitrogen form influences transfer mechanisms [16] [20]. Arbuscular mycorrhizal fungi demonstrate capacity for both inorganic nitrogen uptake and organic nitrogen utilization, with compound-specific amino acid analysis revealing preferential assimilation pathways [21] [17].

Mycorrhizal specificity influences nitrogen transfer dynamics and ecosystem integration. Host-specific ectomycorrhizal fungi exhibit higher 15N enrichment compared to generalist species, suggesting greater nitrogen transfer efficiency to their preferred hosts [15]. This specificity creates complex network structures where nitrogen transfer patterns depend on fungal species composition and plant community characteristics [19] [22].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

81.01922689 g/mol

Monoisotopic Mass

81.01922689 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-19-2023

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